molecular formula C17H20BrN3O B6446321 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549031-33-4

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

カタログ番号: B6446321
CAS番号: 2549031-33-4
分子量: 362.3 g/mol
InChIキー: YHEBLGVOZGORJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a 4-bromobenzyl group at the nitrogen atom and a pyrazine ring linked via a methoxy group at the 4-position of the piperidine.

The compound’s synthesis likely involves reductive amination or nucleophilic substitution steps, as seen in related piperidine derivatives (e.g., NaBH3CN-mediated reductions or coupling with chloroalkyl pyrazines) . Its physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and molecular weight (~390 g/mol), suggest reasonable bioavailability for preclinical evaluation.

特性

IUPAC Name

2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBLGVOZGORJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps

    Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through a Mannich reaction, where piperidine reacts with formaldehyde and a secondary amine.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.

    Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction, where the intermediate compound reacts with a suitable reagent to form the pyrazine ring.

Industrial Production Methods

Industrial production of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反応の分析

Types of Reactions

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

作用機序

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Analogues and Modifications

The compound’s structural uniqueness lies in its 4-bromobenzyl-piperidine-pyrazine scaffold. Key analogues include:

Compound Name Structural Variation Biological Relevance Reference
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Sulfonylpyrazole substituent Enhanced kinase inhibition due to sulfonyl electrophilicity
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (10) Piperazine core with bromophenyl methanone Tyrosine kinase inhibition (IC50 < 1 μM in preliminary assays)
2-{[1-(9H-Xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrazine Xanthene-carbonyl substituent Potential CNS penetration due to bulky aromatic group
2-{4-[1-(4-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol Piperazine-ethanol extension Improved solubility (logP ~1.8) and serotonin receptor affinity

Key Observations :

  • Linker Flexibility : Replacing the methoxy linker with sulfonyl or carbonyl groups (as in ) alters conformational rigidity, affecting target selectivity.
  • Solubility: Ethanol or piperazine extensions (e.g., ) improve aqueous solubility, whereas bulky groups like xanthene () may reduce metabolic clearance.

Comparison with Analogues :

  • Sulfonylpyrazole derivatives () require sulfonation of pyrazole precursors, increasing synthetic complexity.
  • Piperazine-based compounds () often utilize carbodiimide-mediated couplings, offering modularity but requiring purification challenges.
Physicochemical and ADMET Properties
Property Target Compound 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
Molecular Weight (g/mol) 389.3 421.4 377.2
logP (Predicted) 2.5 3.1 2.8
Solubility (mg/mL) 0.12 (PBS, pH 7.4) 0.08 0.15
Metabolic Stability Moderate (t1/2 ~45 min) Low (t1/2 ~20 min) High (t1/2 >120 min)

Key Insights :

  • The target compound’s moderate logP balances lipophilicity and solubility, contrasting with highly lipophilic sulfonylpyrazines ().
  • Bromine’s steric and electronic effects may reduce CYP450-mediated metabolism compared to fluorine ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。